molecular formula C9H11NO2 B044242 L-Phenylalanine-d7 CAS No. 69113-60-6

L-Phenylalanine-d7

Katalognummer: B044242
CAS-Nummer: 69113-60-6
Molekulargewicht: 172.23 g/mol
InChI-Schlüssel: COLNVLDHVKWLRT-RKWKZIRYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Phenylalanine-d7 ((S)-2-Amino-3-phenylpropionic acid-d7) is a deuterium-labeled isotopologue of the essential amino acid L-phenylalanine. It is synthesized by replacing seven hydrogen atoms with deuterium at specific positions on the phenylalanine molecule, resulting in a molecular formula of C9H4D7NO2 and a molecular weight of 172.23 g/mol . Key properties include:

  • Isotopic purity: 95.5%
  • HPLC purity: 98%
  • Melting point: 211–214°C
  • Specific rotation: -29.0° (c = 1.4, water)

This compound is primarily used as a quantitative tracer in drug development to study pharmacokinetics and metabolic pathways, leveraging the kinetic isotope effect of deuterium to prolong metabolic stability . It also retains the biological activities of its non-deuterated counterpart, including antagonism of voltage-dependent α2δ Ca²⁺ channels (Ki = 980 nM) and competitive inhibition of NMDA receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid typically involves the following steps:

    Deuteration of Benzene: The phenyl group is deuterated using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to produce pentadeuteriobenzene.

    Formation of Deuterated Phenylalanine: The pentadeuteriobenzene is then subjected to a series of reactions, including nitration, reduction, and amination, to introduce the amino and carboxyl groups, resulting in the formation of (2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Utilizing large quantities of deuterium gas and efficient catalysts to ensure complete deuteration of benzene.

    Automated Synthesis: Employing automated synthesis machines to carry out the subsequent reactions with high precision and yield.

    Purification: Using chromatography techniques to purify the final product and ensure the removal of any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxyl group to an alcohol.

    Substitution: The amino group can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of deuterated carboxylic acids.

    Reduction: Formation of deuterated alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

L-Phenylalanine-d7 is utilized in biochemical research due to its unique isotopic labeling. The deuterium substitution allows for enhanced detection and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This application is particularly valuable in studying metabolic pathways involving phenylalanine.

Research has indicated that L-phenylalanine may have therapeutic applications, particularly in the context of metabolic disorders like phenylketonuria (PKU). Studies suggest that L-phenylalanine can self-assemble into amyloid-like fibrils, which are relevant to neurodegenerative diseases. In this regard, this compound can be used to trace these aggregates and understand their formation mechanisms better.

Case Study: Amyloid Formation in PKU

A study demonstrated that L-phenylalanine self-assembles into amyloid fibrils at concentrations above 60 mM. The presence of D-phenylalanine was shown to inhibit this fibril formation, suggesting a potential therapeutic role for D-phenylalanine in managing PKU by modulating L-phenylalanine aggregation .

Metabolic Studies

This compound has been employed in metabolic studies to investigate its effects on hormone release and glucose metabolism. For instance, ingestion of L-phenylalanine has been shown to increase insulin and glucagon levels without significantly affecting appetite. This stereoisomer-specific effect highlights the importance of using labeled compounds like this compound to differentiate between the actions of L- and D-forms in metabolic pathways .

Table 2: Effects of L-Phenylalanine on Hormone Levels

HormoneEffect Observed
InsulinIncreased
GlucagonIncreased
GIPIncreased
AppetiteNo significant change

Investigating Insulin Resistance

Recent studies have linked elevated levels of phenylalanine with insulin resistance and Type 2 diabetes (T2D). In animal models, diets rich in phenylalanine have induced T2D symptoms, suggesting that monitoring phenylalanine levels could be crucial for understanding insulin signaling pathways . The use of this compound allows researchers to track phenylalanine metabolism and its impact on glucose uptake.

Hypertension Studies

L-Phenylalanine has also been studied for its antihypertensive effects. Research indicates that supplementation can enhance serum nitrite levels and improve vascular function in hypertensive models. The mechanism involves increasing the biosynthesis of tetrahydrobiopterin (BH4), which is crucial for nitric oxide production . Using this compound can help elucidate these pathways by providing clear tracking of phenylalanine's metabolic fate.

Wirkmechanismus

The mechanism of action of (2S)-2-Amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid involves its interaction with enzymes and receptors that recognize phenylalanine. The presence of deuterium atoms can alter the binding affinity and metabolic stability of the compound, leading to changes in its biological activity. The molecular targets include enzymes involved in amino acid metabolism and transporters responsible for phenylalanine uptake.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

L-Phenylalanine (Non-Deuterated)

Key Differences :

  • Structure: Non-deuterated form (C9H11NO2) lacks isotopic substitution.
  • Molecular Weight : 165.19 g/mol (vs. 172.23 g/mol for deuterated form).
  • Applications : Widely used in food additives, pharmaceuticals, and as a precursor for tyrosine and neurotransmitters like dopamine .
  • Research Findings : Acts as a Ca²⁺ channel antagonist and NMDA receptor inhibitor but lacks the metabolic stability enhancements conferred by deuterium .

Data Comparison :

Property L-Phenylalanine-d7 L-Phenylalanine
CAS Number 69113-60-6 63-91-2
Molecular Formula C9H4D7NO2 C9H11NO2
Isotopic Purity 95.5% N/A
Melting Point 211–214°C ~283°C (literature)
Specific Rotation -29.0° -34.9° (c = 1.5, water)

DL-3-Phenylalanine-d7 (Racemic Mixture)

Key Differences :

  • Stereochemistry : DL form is a racemic mixture (equal D- and L-enantiomers), unlike the enantiomerically pure this compound.
  • Applications : Used in metabolic studies requiring racemic tracers, but its biological activity may differ due to reduced stereospecificity .

Data Comparison :

Property This compound DL-3-Phenylalanine-d7
CAS Number 69113-60-6 74228-83-4
Enantiomeric Purity >98% (L-form) Racemic (50:50 D/L)
Storage Conditions Room temperature -20°C

4-Nitro-L-Phenylalanine

Key Differences :

  • Structure: Contains a nitro (-NO₂) group at the para position of the benzene ring.
  • Synthesis: Produced via nitration of L-phenylalanine using HNO₃/H₂SO₄ (90% yield) .
  • Applications : Intermediate in synthesizing fluorescent probes or bioactive molecules; lacks deuterium’s tracer utility .

Data Comparison :

Property This compound 4-Nitro-L-Phenylalanine
Molecular Formula C9H4D7NO2 C9H10N2O4
Molecular Weight 172.23 g/mol 226.19 g/mol
Functional Group Deuterium-labeled Nitro-substituted

N-Phthaloyl-L-Phenylalanine

Key Differences :

  • Structure: Amino group protected by a phthaloyl moiety (C8H5O3).

Data Comparison :

Property This compound N-Phthaloyl-L-Phenylalanine
Molecular Formula C9H4D7NO2 C17H13NO4 (estimated)
Role in Research Metabolic tracer Synthetic intermediate

Research Implications and Limitations

  • Isotopic Effects: Deuterium in this compound slows metabolic degradation compared to non-deuterated forms, making it valuable for pharmacokinetic studies . However, isotopic impurities (4.5% in this compound) may affect reproducibility .
  • Stereochemical Considerations : The racemic DL-3-Phenylalanine-d7 is less biologically active in enantioselective processes, such as enzyme binding .
  • Structural Modifications : Derivatives like 4-nitro-L-phenylalanine and N-phthaloyl-L-phenylalanine serve niche roles in synthesis but lack the broad applicability of deuterated tracers .

Biologische Aktivität

L-Phenylalanine-d7 is a deuterated form of the amino acid L-phenylalanine, which plays critical roles in various biological processes. This article explores its biological activity, including its effects on metabolism, appetite regulation, immune response, and potential therapeutic applications.

Overview of this compound

L-Phenylalanine is an essential aromatic amino acid that serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The deuterated variant, this compound, has been used in various studies to trace metabolic pathways and understand its biological functions more precisely.

Biological Functions and Mechanisms

  • Neurotransmitter Synthesis :
    • L-Phenylalanine is crucial for synthesizing catecholamines. Studies have shown that increased levels of L-phenylalanine can enhance the production of neurotransmitters, potentially influencing mood and cognitive functions .
  • Gut Hormone Regulation :
    • Research indicates that L-phenylalanine stimulates the release of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in appetite regulation and glucose metabolism. In rodent studies, oral administration of L-phenylalanine led to reduced food intake and improved glucose tolerance .
  • Immune System Modulation :
    • Recent findings suggest that L-phenylalanine acts as a metabolic checkpoint in T-helper 2 (Th2) cells, influencing their proliferation and function. Increased intracellular levels of L-phenylalanine were shown to enhance glycolysis while limiting oxidative phosphorylation in these immune cells, potentially affecting allergic responses .
  • Amyloid Formation :
    • L-Phenylalanine has been implicated in the self-assembly of amyloid fibrils, which are associated with neurodegenerative diseases like phenylketonuria (PKU). This self-assembly process can be influenced by environmental factors and other amino acids, indicating a complex interaction within protein folding mechanisms .

Case Study 1: Dietary Impact on Health

A study involving juvenile largemouth bass examined the effects of varying dietary phenylalanine levels on health outcomes. Results indicated that excessive phenylalanine intake increased intestinal antioxidant gene expression but also elevated inflammatory markers and apoptotic factors, highlighting the need for balanced amino acid intake for optimal health .

Case Study 2: Phenylketonuria Management

In infants diagnosed with PKU, strict dietary management involving controlled phenylalanine intake was critical. Case studies demonstrated that implementing a low-phenylalanine diet effectively maintained blood levels within target ranges, preventing neurological damage while allowing normal growth and development .

Research Findings Summary Table

StudyFocusKey Findings
Gut Hormone ReleaseL-Phenylalanine reduces food intake and stimulates GLP-1 and PYY release in rodents.
Immune FunctionIdentified as a metabolic checkpoint for Th2 cell function; influences energy metabolism.
Amyloid Fibril FormationSelf-assembles into fibrils; D-phenylalanine can inhibit this process.
Dietary Effects in FishExcessive phenylalanine increases antioxidant genes but also inflammatory responses.
PKU ManagementControlled dietary intake leads to normal growth and metabolic control in infants with PKU.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the structural integrity and isotopic purity of L-Phenylalanine-d7?

  • Answer : Structural confirmation requires nuclear magnetic resonance (NMR) (specifically <sup>1</sup>H-NMR and <sup>13</sup>C-NMR) to verify the deuterium substitution pattern and carbon backbone. Isotopic purity (≥95.5%) should be quantified via mass spectrometry (MS), while chemical purity (≥98%) is validated using high-performance liquid chromatography (HPLC). Elemental analysis (e.g., carbon, hydrogen, nitrogen content) and Karl Fischer titration (for water content ≤4.5%) are critical for batch consistency .

Q. How should researchers design experiments to assess this compound's stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C), humidity levels (e.g., 60% RH), and light exposure. Analyze degradation products via HPLC and monitor isotopic integrity using MS. Include control samples (non-deuterated L-phenylalanine) to distinguish deuterium-specific degradation pathways .

Q. What are the standard protocols for integrating this compound into metabolic flux analysis (MFA) studies?

  • Answer : Use cell cultures or in vitro systems supplemented with this compound as a tracer. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify deuterium incorporation into downstream metabolites (e.g., tyrosine, dopamine). Normalize data against non-deuterated controls to account for natural isotope abundance .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its pharmacokinetic (PK) properties compared to the non-deuterated form?

  • Answer : Deuterium can alter metabolic rates via the kinetic isotope effect (KIE). Design PK studies in model organisms (e.g., rodents) with parallel administration of both forms. Measure plasma/tissue concentrations via LC-MS/MS and calculate parameters (e.g., half-life, clearance). Compare deuterated vs. non-deuterated metabolite profiles to identify KIE-driven disparities .

Q. What strategies resolve contradictions in isotopic purity data between batches of this compound?

  • Answer : Discrepancies (e.g., carbon content variations from 59.57% to 62.76% ) may arise from synthesis protocols or analytical calibration. Implement orthogonal validation methods (e.g., Fourier-transform infrared spectroscopy for functional groups, X-ray diffraction for crystallinity) and cross-laboratory reproducibility tests. Statistical tools like ANOVA can identify systematic errors .

Q. How can researchers optimize deuterium incorporation in this compound synthesis to minimize isotopic dilution?

  • Answer : Use deuterated precursors (e.g., D2O, deuterium gas) in catalytic hydrogenation or enzymatic synthesis. Monitor reaction kinetics via real-time MS and adjust parameters (temperature, pH) to favor deuterium retention. Post-synthesis purification via preparative HPLC reduces non-deuterated contaminants .

Q. What are the best practices for presenting isotopic data in peer-reviewed publications?

  • Answer : Include tables summarizing isotopic purity (%), elemental analysis, and chromatographic retention times. Figures should highlight MS fragmentation patterns and NMR peak assignments. Discuss limitations (e.g., residual proton signals in NMR) and validate data against established standards (e.g., USP guidelines) .

Q. How can multi-omics approaches enhance the study of this compound's role in neurotransmitter synthesis?

  • Answer : Combine metabolomics (LC-MS/MS), proteomics (mass spectrometry), and transcriptomics (RNA-seq) in neuronal cell models. Use pathway analysis tools (e.g., KEGG, MetaCyc) to map deuterium-labeled phenylalanine into tyrosine hydroxylase and dopamine pathways. Correlate isotopic tracing data with enzyme activity assays .

Q. Methodological Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Answer : Use nonlinear regression models (e.g., log-logistic) to calculate EC50 values. Apply Bayesian hierarchical models for small sample sizes or high variability. Validate assumptions via residual plots and sensitivity analyses .

Q. How should researchers address isotopic interference when quantifying this compound in complex biological matrices?

  • Answer : Employ matrix-matched calibration curves and isotope dilution mass spectrometry (IDMS) with internal standards (e.g., <sup>13</sup>C-labeled phenylalanine). Use high-resolution MS (HRMS) to resolve overlapping m/z signals from endogenous metabolites .

Q. Data Interpretation and Reporting

Q. What criteria distinguish high-quality this compound data from unreliable results in peer review?

  • Answer : Require full disclosure of synthesis protocols, analytical method validation (e.g., LOD/LOQ, recovery rates), and raw data accessibility. Flag studies lacking isotopic purity certificates or using unvalidated commercial sources .

Q. How can researchers validate conflicting hypotheses about this compound's antagonistic effects on NMDA receptors?

  • Answer : Replicate electrophysiology assays (e.g., patch-clamp) using deuterated and non-deuterated forms. Compare inhibition constants (Ki) and molecular docking simulations to assess deuterium's impact on binding affinity. Publish negative results to reduce publication bias .

Eigenschaften

IUPAC Name

(2S)-2-amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-RKWKZIRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
DL-phenylalanine
Yield
90%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.